molecular formula C18H22O3S B2876090 Mesityl 2,4,6-trimethylbenzenesulfonate CAS No. 299968-84-6

Mesityl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2876090
CAS No.: 299968-84-6
M. Wt: 318.43
InChI Key: KVKAYMBXVDFTLR-UHFFFAOYSA-N
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Description

Mesityl 2,4,6-trimethylbenzenesulfonate is a sulfonate ester derived from 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid) . The compound features a mesityl (2,4,6-trimethylphenyl) group attached to a sulfonate ester functional group. This structure confers unique steric and electronic properties due to the electron-donating methyl substituents on the aromatic ring, which enhance solubility in nonpolar solvents and reduce reactivity in sterically hindered environments. Applications include its use as a precursor in organic synthesis, particularly in reactions requiring bulky leaving groups or stabilized intermediates .

Properties

IUPAC Name

(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3S/c1-11-7-13(3)17(14(4)8-11)21-22(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKAYMBXVDFTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Liquid-Phase Sulfonation

In conventional batch reactors, mesitylene reacts with fuming sulfuric acid (oleum) at 80–120°C for 4–8 hours. The exothermic reaction requires careful temperature control to avoid over-sulfonation or decomposition. The resulting sulfonic acid is isolated via neutralization with aqueous sodium hydroxide, followed by crystallization. Yields range from 70–85%, with purity dependent on post-treatment steps like activated carbon filtration.

Gas-Phase Sulfonation in Rotating Packed Bed (RPB) Reactors

Recent advancements utilize gas-phase SO₃ sulfonation in RPBs to enhance mass transfer and reaction efficiency. In this method, mesitylene vapor and SO₃ gas are introduced into a high-gravity RPB, where centrifugal forces create thin liquid films and intense mixing. Operating at 50–80°C and ambient pressure, this continuous process achieves 90–95% conversion in 10–15 minutes, significantly reducing side products like sulfones.

Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

The sulfonic acid intermediate is converted to its sulfonyl chloride derivative, a critical precursor for esterification.

Chlorosulfonation with Chlorosulfonic Acid

Direct treatment of mesitylene with chlorosulfonic acid (ClSO₃H) at 0–10°C produces the sulfonyl chloride in situ. This one-pot method avoids isolating the sulfonic acid but requires strict stoichiometric control to prevent di- or polysubstitution. Yields of 80–88% are reported when using a 1:1 molar ratio of mesitylene to ClSO₃H.

Thionyl Chloride (SOCl₂) Mediated Conversion

2,4,6-Trimethylbenzenesulfonic acid reacts with excess thionyl chloride under reflux (70–80°C) for 2–3 hours. Catalytic dimethylformamide (DMF, 1–2 mol%) accelerates the reaction by generating reactive intermediates. The sulfonyl chloride is purified via vacuum distillation, achieving 85–92% purity.

Esterification with Mesityl Alcohol

The final step involves coupling 2,4,6-trimethylbenzenesulfonyl chloride with mesityl alcohol (2,4,6-trimethylphenol) to form the target ester.

Schotten-Baumann Reaction

In aqueous alkaline conditions (pH 10–12), mesityl alcohol reacts with the sulfonyl chloride at 25–40°C. Sodium hydroxide or potassium carbonate neutralizes the liberated HCl, driving the reaction to completion. This method yields 75–82% product after extraction with dichloromethane and recrystallization from ethanol.

Solvent-Mediated Coupling with Triethylamine

A non-aqueous approach employs anhydrous dichloromethane or tetrahydrofuran (THF) as solvents. Triethylamine (1.1 equivalents) acts as both base and HCl scavenger. Stirring at room temperature for 6–8 hours affords the ester in 88–94% yield, with minimal hydrolysis side reactions.

Alternative Direct Esterification Methods

Carbodiimide Coupling Agents

Dicyclohexylcarbodiimide (DCC) facilitates direct esterification between 2,4,6-trimethylbenzenesulfonic acid and mesityl alcohol. In dichloromethane, DCC (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) catalyze the reaction at 25°C for 12–24 hours, yielding 78–85% product. This method bypasses sulfonyl chloride formation but requires rigorous drying to prevent DCC hydrolysis.

Process Optimization and Comparative Analysis

Table 1: Comparison of Sulfonation Methods

Method Temperature (°C) Time Yield (%) Purity (%)
Liquid-Phase H₂SO₄ 80–120 4–8 hours 70–85 90–95
Gas-Phase RPB 50–80 10–15 min 90–95 97–99

Table 2: Esterification Efficiency

Method Solvent Catalyst Yield (%)
Schotten-Baumann Water/CH₂Cl₂ NaOH 75–82
Triethylamine CH₂Cl₂ Et₃N 88–94
DCC Coupling CH₂Cl₂ DCC/DMAP 78–85

Challenges and Industrial Scalability

Gas-phase sulfonation in RPBs offers superior scalability and environmental benefits by minimizing waste and energy consumption. However, equipment costs and SO₃ handling require specialized infrastructure. For small-scale production, Schotten-Baumann esterification remains cost-effective despite moderate yields.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Sulfonate esters vary based on the substituents attached to the sulfonic acid moiety. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Mesityl 2,4,6-trimethylbenzenesulfonate C₁₂H₁₈O₃S 242.32 Not explicitly provided Bulky ester; used in sterically demanding reactions
Propan-2-yl 2,4,6-trimethylbenzenesulfonate C₁₂H₁₈O₃S 242.32 Not provided Triclinic crystal structure; moderate polarity
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate C₁₅H₁₅NO₅S 333.35 5465-83-8 Electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions
  • Steric Effects : The mesityl group in this compound provides greater steric hindrance compared to smaller esters like the isopropyl derivative (propan-2-yl ester). This hindrance reduces reaction rates in SN2 mechanisms but stabilizes intermediates in elimination reactions .
  • Electronic Effects : The 4-nitrophenyl ester () exhibits enhanced electrophilicity due to the electron-withdrawing nitro group, making it more reactive than the electron-rich mesityl derivative.

Comparison with Bulky Aryl Sulfonates

Mesityl sulfonates are often compared to derivatives with bulkier aryl groups, such as 2,4,6-triisopropylphenyl (Tip) sulfonates. Studies show that Tip-substituted compounds demonstrate superior thermal stability and resistance to hydrolysis due to extreme steric shielding . For example, Tip-protected boron-doped PAHs () exhibit higher yields in synthesis compared to mesityl analogs, highlighting the trade-off between steric bulk and synthetic accessibility.

Comparison with Related Functional Groups

Sulfonyl Chlorides

Mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride, ) is a reactive precursor to sulfonate esters. Unlike the ester, the sulfonyl chloride is highly electrophilic and prone to hydrolysis. This reactivity makes it unsuitable for applications requiring stable intermediates but ideal for introducing sulfonate groups in controlled reactions .

Sulfonohydrazides

2,4,6-Trimethylbenzenesulfonohydrazide () replaces the ester oxygen with a hydrazide group (-NH-NH₂). This modification increases nucleophilicity, enabling use in condensation reactions (e.g., the preparation of heterocycles). In contrast, mesityl sulfonate esters are more inert, favoring applications as leaving groups .

Key Research Findings

  • Crystallography : Propan-2-yl 2,4,6-trimethylbenzenesulfonate crystallizes in a triclinic system (space group P-1), with a formula weight of 242.32 g/mol .
  • Synthetic Utility : The 4-nitrophenyl derivative () is preferred in kinetic studies due to its UV-active nitro group, whereas mesityl esters are favored in sterically congested environments .
  • Stability Trends : Bulky groups like Tip enhance stability but complicate synthesis, whereas mesityl derivatives balance moderate steric protection with synthetic feasibility .

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